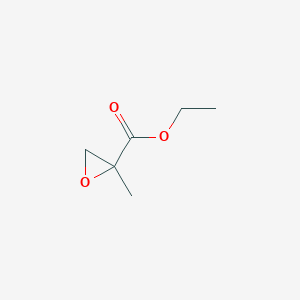
Ethyl 2-methyloxirane-2-carboxylate
Overview
Description
Ethyl 2-Methyloxirane-2-carboxylate is a research chemical used in the preparation of Leukotriene antagonists . It is also known by other names such as ethyl 2-methyloxirane-2-carboxylate; alpha, beta-epoxy-isobutyric acid ethyl ester; SCHEMBL9206727; AKOS026729680; NE26690 .
Synthesis Analysis
The synthesis of Ethyl 2-Methyloxirane-2-carboxylate involves the amine-catalyzed reaction of oxiranes with carboxylic acids . The reaction between oxirane and carboxylic acid is a classical method to produce β-hydroxypropyl ester . Tertiary amines are usually used as catalysts to decrease the curing temperature .Molecular Structure Analysis
The molecular formula of Ethyl 2-Methyloxirane-2-carboxylate is C6H10O3 . Its molecular weight is 130.14 . The IUPAC Standard InChI is InChI=1S/C5H10O/c1-3-5(2)4-6-5/h3-4H2,1-2H3 .Chemical Reactions Analysis
The reaction of oxirane with carboxylic acid initiated by a tertiary amine leads to the formation of β-hydroxypropyl ester . The reaction involves a series of parallel consecutive stages: (1) quaternization of tertiary amine by activated oxirane; (2) carboxylate anion participation in ring-opening of both nonactivated and activated oxirane .Physical And Chemical Properties Analysis
The molecular formula of Ethyl 2-Methyloxirane-2-carboxylate is C6H10O3 . Its molecular weight is 130.14 .Scientific Research Applications
Fabrication of Micro-Architected Water Filtering Membranes
This compound has been used in the fabrication of micro-architected water filtering membranes . A unique approach to filtration membrane manufacture has been demonstrated via a novel high-throughput holographic lithography and contact lithography process in the visible spectrum that utilizes a customized negative-tone photoresist inherently capable of localized surface modification .
Kinetics and Mechanism of Amine-Catalyzed Reaction
Ethyl 2-methyloxirane-2-carboxylate has been studied in the context of the kinetics and mechanism of the amine-catalyzed reaction of oxiranes with carboxylic acids . This research has provided valuable insights into the behavior of tertiary amines in these reactions .
Biochemistry and Physiology Applications
Synthesis of Oxirane Resins and Composite Materials
The ring-opening reactions of oxiranes, such as Ethyl 2-methyloxirane-2-carboxylate, are commonly used in the synthesis of oxirane resins and composite materials . These transformations have attracted attention as key steps in the synthesis of pharmaceutical and natural products .
Production of β-Hydroxypropyl Ester
The reaction between oxirane and carboxylic acid is a classical method to produce β-hydroxypropyl ester . Tertiary amines are often used as catalysts to decrease curing temperature and affect the regiocontrol of the ring cleavage, leading to β-hydroxypropyl ester formation .
Role in Quaternization of Tertiary Amine
Ethyl 2-methyloxirane-2-carboxylate plays a role in the quaternization of tertiary amine by activated oxirane . This process is part of the amine-catalyzed ring-opening reaction of oxirane by carboxylic acid .
Mechanism of Action
Target of Action
Ethyl 2-methyloxirane-2-carboxylate, also known as ethyl 2-methyl-2-oxiranylcarboxylate, primarily targets the ring-opening reactions of oxiranes . These reactions are commonly used in the synthesis of oxirane resins, composite materials, and plasticizers . The compound also allows to obtain functionalized molecules bearing multiple reaction centers at contiguous or distal carbon atoms .
Mode of Action
The compound interacts with its targets through a series of parallel consecutive stages . Initially, a tertiary amine is quaternized by activated oxirane . This forms a tetraalkylammonium carboxylate, which is the true catalyst of the reaction . Following this, the carboxylate performs a nucleophilic attack on the oxirane, leading to the formation of a product and the regeneration of the catalyst .
Biochemical Pathways
The primary biochemical pathway affected by Ethyl 2-methyloxirane-2-carboxylate is the ring-opening reaction of oxiranes . This reaction is initiated by a tertiary amine and results in the formation of β-hydroxypropyl ester . The presence of tertiary amines also affects the regiocontrol of the ring cleavage and leads to β-hydroxypropyl ester formation .
Result of Action
The result of the action of Ethyl 2-methyloxirane-2-carboxylate is the formation of β-hydroxypropyl ester . This compound is a key intermediate in the synthesis of various pharmaceutical and natural products .
Action Environment
The action of Ethyl 2-methyloxirane-2-carboxylate is influenced by environmental factors such as temperature . The kinetic parameters of β-hydroxypropyl ester formation, including reaction orders, rate constants, and activation energies, were established at the temperature range 323–353 K . Therefore, the compound’s action, efficacy, and stability may vary depending on the environmental conditions.
Future Directions
The ethyl ester of 3,4-MDP-2-P methyl glycidic acid, a substance related to Ethyl 2-Methyloxirane-2-carboxylate, is being considered for inclusion in the United Nations Convention against Illicit Traffic in Narcotic Drugs and Psychotropic Substances of 1988 due to its frequent use in the illicit manufacture of MDMA and related “ecstasy”-type substances . This suggests that Ethyl 2-Methyloxirane-2-carboxylate and similar substances may also come under increased scrutiny in the future.
properties
IUPAC Name |
ethyl 2-methyloxirane-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-3-8-5(7)6(2)4-9-6/h3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVCLOWYIWCCRAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CO1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-methyloxirane-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



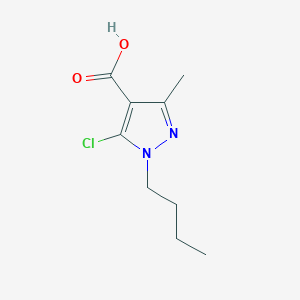
![3-{5-chloro-1-[(2,6-dichlorophenyl)methyl]-3-methyl-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B3390279.png)
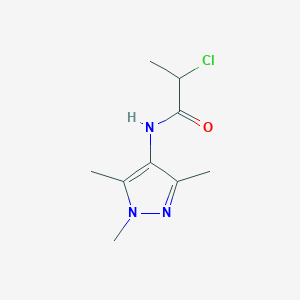
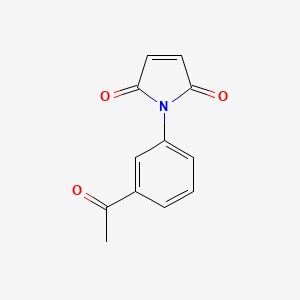
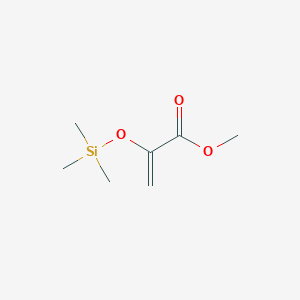
![Benzenemethanol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B3390320.png)
![7-Isocyanato-2,3-dihydrobenzo[b]furan](/img/structure/B3390326.png)
![Bicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B3390331.png)

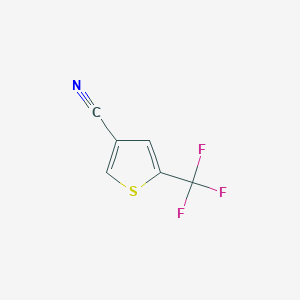
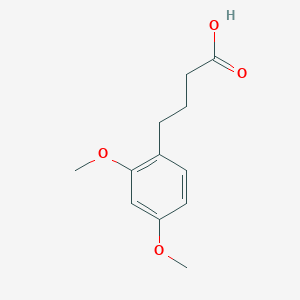
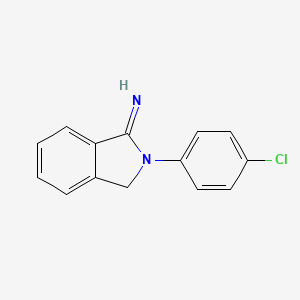
![Ethyl 2-[4-(2-chloroethoxy)phenoxy]acetate](/img/structure/B3390357.png)
